2-(2-oxo-2H-chromene-3-carboxamido)ethyl benzoate
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Overview
Description
2-(2-oxo-2H-chromene-3-carboxamido)ethyl benzoate is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes, also known as benzopyrans, are a group of compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a chromene core with a carboxamidoethyl benzoate substituent, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-2H-chromene-3-carboxamido)ethyl benzoate typically involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with appropriate reagents. One common method involves the use of hydrazine hydrate in absolute ethanol under reflux conditions. The reaction mixture is heated for a specified duration, and the resulting precipitate is filtered, washed with ethanol, and dried .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions and microwave irradiation, may be employed to improve the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-oxo-2H-chromene-3-carboxamido)ethyl benzoate undergoes various chemical reactions, including:
Oxidation: The chromene core can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amides and thiol derivatives.
Scientific Research Applications
2-(2-oxo-2H-chromene-3-carboxamido)ethyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-oxo-2H-chromene-3-carboxamido)ethyl benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
2-oxo-2H-chromene-3-carboxylate derivatives: These compounds share the chromene core and exhibit similar biological activities.
Coumarin derivatives: Coumarins are structurally related to chromenes and have diverse pharmacological properties.
Benzopyran derivatives: These compounds also share structural similarities and are studied for their therapeutic potential.
Uniqueness
2-(2-oxo-2H-chromene-3-carboxamido)ethyl benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chromene core with a carboxamidoethyl benzoate substituent makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[(2-oxochromene-3-carbonyl)amino]ethyl benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c21-17(15-12-14-8-4-5-9-16(14)25-19(15)23)20-10-11-24-18(22)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOIQDRFIUREDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCNC(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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